propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-[(6-oxopiperidine-2-carbonyl)amino]propanoate
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Overview
Description
Propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-[(6-oxopiperidine-2-carbonyl)amino]propanoate: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxyphenyl group, a piperidine ring, and a propanoate ester, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-hydroxybenzaldehyde, piperidine-2,6-dione, and isopropanol.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are generally carried out under reflux conditions with appropriate solvents like ethanol or methanol. Acid catalysts such as sulfuric acid or hydrochloric acid are commonly used to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the synthesis of propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-[(6-oxopiperidine-2-carbonyl)amino]propanoate would involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for temperature and pH control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The carbonyl groups in the piperidine ring can be reduced to alcohols.
Substitution: The hydroxyl group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of ether or amine derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Receptor Binding: Investigated for binding affinity to various biological receptors.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.
Industry
Material Science:
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in proteins, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-aminopropanoate: Lacks the piperidine ring, making it less complex.
Propan-2-yl (2S)-3-(4-methoxyphenyl)-2-[(6-oxopiperidine-2-carbonyl)amino]propanoate: Contains a methoxy group instead of a hydroxy group, altering its reactivity and binding properties.
Uniqueness
Propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-[(6-oxopiperidine-2-carbonyl)amino]propanoate is unique due to the combination of a hydroxyphenyl group and a piperidine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from similar compounds.
Properties
IUPAC Name |
propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-[(6-oxopiperidine-2-carbonyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-11(2)25-18(24)15(10-12-6-8-13(21)9-7-12)20-17(23)14-4-3-5-16(22)19-14/h6-9,11,14-15,21H,3-5,10H2,1-2H3,(H,19,22)(H,20,23)/t14?,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKNZQMESKSYOY-LOACHALJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2CCCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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